

# Technical Support Center: Managing Calcium Tartrate Instability in Commercial Winemaking

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## Compound of Interest

Compound Name: Calcium tartrate

Cat. No.: B035300

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and winemaking professionals in managing **calcium tartrate** (CaT) instability.

## Frequently Asked Questions (FAQs)

Q1: What is **calcium tartrate** instability in wine?

**Calcium tartrate** instability is a condition where **calcium tartrate** crystals form and precipitate in bottled wine.<sup>[1][2]</sup> These crystals, which appear as colorless or white bipyramidal or rhomboid deposits, are often perceived by consumers as a quality fault.<sup>[1][3]</sup> The precipitation can be a slow process, sometimes occurring months after bottling, making it a significant challenge for winemakers.<sup>[1][4]</sup>

Q2: What are the primary causes of **calcium tartrate** instability?

The primary drivers of **calcium tartrate** instability are elevated concentrations of calcium and tartaric acid in the wine, particularly at a higher pH.<sup>[1][3][5]</sup> As the pH of the wine increases, the equilibrium of tartaric acid shifts, favoring the formation of tartrate ions ( $T^{2-}$ ), which can then precipitate with calcium.<sup>[3][6]</sup>

Q3: What are the main sources of calcium in wine?

Calcium in wine originates from several sources:

- Vineyard Soil: The natural uptake of calcium by the vine from the soil is a primary source.[\[1\]](#)[\[7\]](#)
- Winemaking Additions: The use of calcium carbonate for deacidification can significantly increase calcium levels.[\[1\]](#)[\[2\]](#) Fining agents like casein or other milk products can also contribute to the calcium content.[\[1\]](#)[\[2\]](#)
- Concrete Tanks: In the past, fermentation and storage in unlined or poorly coated concrete tanks were a notable source of calcium contamination.[\[1\]](#)[\[5\]](#)

Q4: How does pH influence **calcium tartrate** instability?

pH plays a crucial role in **calcium tartrate** stability. A higher wine pH, especially above 3.5, increases the concentration of tartrate ions, thereby increasing the likelihood of **calcium tartrate** precipitation.[\[1\]](#)[\[6\]](#) Even a small increase in pH, such as 0.1, can dramatically affect the speed and intensity of precipitation.[\[5\]](#)

Q5: Does temperature affect **calcium tartrate** precipitation?

Unlike potassium bitartrate, temperature has a limited effect on the precipitation of **calcium tartrate**.[\[1\]](#)[\[2\]](#) While lower temperatures can slow the rate of precipitation, they do not significantly increase the stability of the wine against **calcium tartrate** formation.[\[8\]](#) This is why standard cold stability tests are not reliable for predicting **calcium tartrate** instability.[\[1\]](#)[\[2\]](#)

Q6: Can malolactic fermentation (MLF) contribute to **calcium tartrate** instability?

Yes, malolactic fermentation can increase the risk of **calcium tartrate** precipitation.[\[1\]](#)[\[2\]](#) This is due to two main factors: the increase in wine pH that typically accompanies MLF and the conversion of malic acid, a known inhibitor of **calcium tartrate** crystallization, into the less inhibitory lactic acid.[\[1\]](#)

## Troubleshooting Guide

Problem: Crystalline deposits have formed in my bottled wine. How can I determine if it is **calcium tartrate**?

Solution: A simple qualitative test can help differentiate between **calcium tartrate** and potassium bitartrate crystals:

- Collect some of the crystals from the bottle.
- Place them in a flask or beaker with clean water.
- Heat the solution to between 80-100°C while stirring occasionally.
- If the crystals do not dissolve, they are likely **calcium tartrate**.[\[5\]](#)

For a definitive identification, infrared (IR) spectroscopy can be used to confirm the presence of **calcium tartrate**.[\[1\]](#)

Problem: I suspect my wine is at risk of **calcium tartrate** instability. How can I test for this?

Solution: A common method to assess the risk of **calcium tartrate** instability involves a stability test using micronized **calcium tartrate**. The protocol for this test is detailed in the "Experimental Protocols" section below. This test helps to determine the wine's propensity to precipitate **calcium tartrate** by measuring the change in calcium concentration after seeding with crystal nuclei.

Problem: My wine has tested positive for potential **calcium tartrate** instability. What are my treatment options?

Solution: Several methods can be employed to stabilize wine against **calcium tartrate** precipitation:

- Seeding with Micronized **Calcium Tartrate**: Adding a specific amount of micronized **calcium tartrate** (e.g., Enocrystal Ca) can act as crystallization nuclei, accelerating the formation and precipitation of **calcium tartrate** crystals in the tank, which can then be removed by filtration before bottling.[\[5\]](#)[\[6\]](#)
- Electrodialysis: This technique uses an electric field and selective membranes to remove excess calcium and tartrate ions from the wine.[\[7\]](#)[\[9\]](#)

- Ion Exchange Resins: Cation exchange resins can be used to reduce the calcium content in wine.[\[7\]](#)[\[10\]](#)
- Protective Colloids: Certain additives can inhibit crystal growth. Metatartaric acid is effective but its stability is short-lived, making it suitable for wines with a quick turnover.[\[9\]](#)[\[10\]](#) Yeast mannoproteins and carboxymethyl cellulose (CMC) can also inhibit crystal formation.[\[11\]](#)[\[12\]](#)

## Data Presentation

Table 1: Calcium Concentration Thresholds for Instability Risk

Wine Type	Calcium Concentration Threshold
General	> 70-80 mg/L
White & Rosé	> 80 mg/L
Red	> 60 mg/L

Note: These are general guidelines, and instability can still occur at lower concentrations depending on other wine parameters like pH and tartaric acid content.[\[1\]](#)[\[3\]](#)[\[7\]](#)

## Experimental Protocols

### Calcium Tartrate Stability Test

Objective: To determine the potential instability of a wine to **calcium tartrate** precipitation.

Materials:

- 100 mL wine sample (protein stable for white and rosé wines)
- 0.4 g micronized **calcium tartrate**
- Stirring apparatus
- -4°C storage (refrigerator or water bath)
- 0.45-micron membrane filter

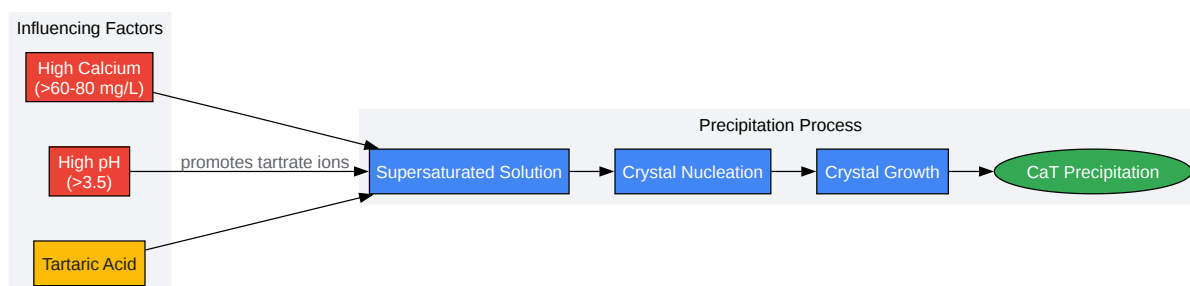
- Method for calcium analysis (e.g., atomic absorption spectroscopy)

Procedure:

- Analyze the initial calcium concentration of the wine sample (Ca1).[13]
- Add 0.4 g of micronized **calcium tartrate** to the 100 mL wine sample.[13]
- Stir the sample for 15 minutes.[13]
- Store the sample at -4°C for 24 hours.[13]
- After 24 hours, filter the wine through a 0.45-micron membrane.[13]
- Analyze the calcium concentration of the filtered wine (Ca2).[13]
- Calculate the change in calcium concentration:  $\Delta\text{Ca} = \text{Ca1} - \text{Ca2}$ .

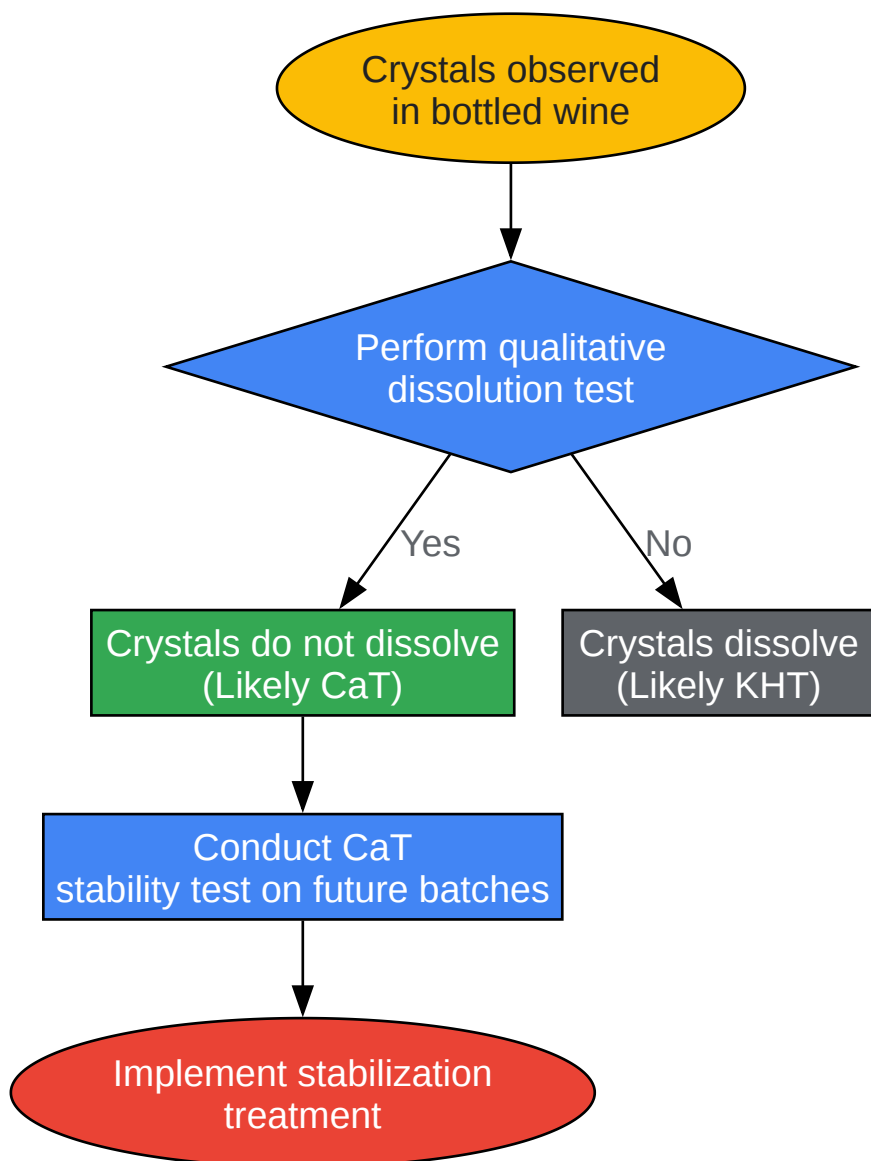
Interpretation: A significant decrease in calcium concentration (a high  $\Delta\text{Ca}$  value) indicates that the wine is supersaturated with **calcium tartrate** and is at risk of precipitation. The interpretation of the results can be further refined by considering the wine's pH and tartaric acid concentration.[14]

## Visualizations



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Caption: Factors influencing the **calcium tartrate** precipitation pathway in wine.



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Caption: A decision-making workflow for troubleshooting crystalline deposits in wine.

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